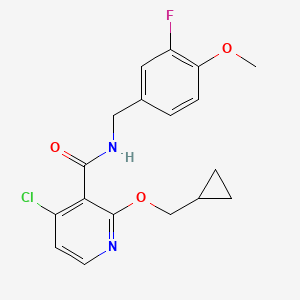![molecular formula C19H23N3S B15111382 5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111382.png)
5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological and medicinal properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be achieved through multi-component reactions (MCRs). One such method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. This one-pot reaction is regio- and chemoselective, leading to the formation of the desired pyrazolopyrimidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Similar in structure and used in various medicinal applications.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
5-Tert-butyl-7-(ethylsulfanyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tert-butyl and ethylsulfanyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H23N3S |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
5-tert-butyl-7-ethylsulfanyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H23N3S/c1-6-23-16-12-15(19(3,4)5)20-18-17(13(2)21-22(16)18)14-10-8-7-9-11-14/h7-12H,6H2,1-5H3 |
InChI Key |
BYBOCLNKBHTJRU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-ethyl(1,3,4-thia diazol-2-yl))carboxamide](/img/structure/B15111301.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15111315.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15111318.png)

![Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15111324.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111327.png)

![1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111333.png)
![N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15111344.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111351.png)
![5-tert-butyl-N-(3-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111361.png)
![5-[3-(3-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B15111362.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15111366.png)
![3-(4-Fluorophenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine](/img/structure/B15111374.png)
